(5Z)-3-(4-fluorophenyl)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(4-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core This compound is characterized by the presence of a fluorophenyl group, a furan ring, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions often require a catalyst or base and are conducted at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidinone derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
(5Z)-3-(4-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways that regulate cell growth and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
Uniqueness
(5Z)-3-(4-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core with a fluorophenyl and furan moiety This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds
Properties
Molecular Formula |
C14H8FNO2S2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H8FNO2S2/c15-9-3-5-10(6-4-9)16-13(17)12(20-14(16)19)8-11-2-1-7-18-11/h1-8H/b12-8- |
InChI Key |
NQKUDNSCMNWXLO-WQLSENKSSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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